molecular formula C9H21NO B13579720 2-Ethoxy-2-ethyl-3-methylbutan-1-amine

2-Ethoxy-2-ethyl-3-methylbutan-1-amine

Cat. No.: B13579720
M. Wt: 159.27 g/mol
InChI Key: FVCMSBVUMRNIHZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-ethyl-3-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO It is a primary amine with a complex branched structure, which includes an ethoxy group, an ethyl group, and a methyl group attached to a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-ethyl-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of a suitable halogenated precursor with an amine. For example, the halogenoalkane can be heated with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . This method typically involves multiple steps, including the formation of intermediate salts and their subsequent conversion to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes. For instance, a reactor drum containing a catalyst such as Cu-Co/Al2O3-zeolite can be used. The reaction conditions include a temperature range of 100-360°C, normal pressure to 4.5 MPa, and specific molar ratios of reactants . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-ethyl-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while substitution reactions can produce various amides or secondary amines.

Scientific Research Applications

2-Ethoxy-2-ethyl-3-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-ethyl-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This can lead to changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-2-methylbutan-1-amine
  • 2-Ethyl-3-methylbutan-1-amine
  • 2-Methylbutan-1-amine

Uniqueness

2-Ethoxy-2-ethyl-3-methylbutan-1-amine is unique due to the presence of both ethoxy and ethyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar amines and contributes to its specific applications in various fields .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-ethoxy-2-ethyl-3-methylbutan-1-amine

InChI

InChI=1S/C9H21NO/c1-5-9(7-10,8(3)4)11-6-2/h8H,5-7,10H2,1-4H3

InChI Key

FVCMSBVUMRNIHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(C(C)C)OCC

Origin of Product

United States

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